3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a triazolothiadiazine derivative with a hydrobromide counterion, synthesized via condensation of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate . Its structure features two 4-methoxyphenyl substituents at positions 3 and 6 of the triazolothiadiazine core. The compound exhibits broad-spectrum antitumor activity against 60 cancer cell lines, including breast (MDA-MB-468), colon, and ovarian cancers, with enhanced activity when the position-3 substituent (R) is ethyl or pentyl .
Properties
IUPAC Name |
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-23-14-7-3-12(4-8-14)16-11-25-18-20-19-17(22(18)21-16)13-5-9-15(24-2)10-6-13;/h3-10H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEAWACGNJDVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key enzyme involved in DNA repair pathways, making it a crucial target for anticancer agents. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers.
Mode of Action
This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR. This dual inhibition disrupts the DNA repair pathways and cell proliferation processes, thereby exerting its anticancer effects.
Biochemical Pathways
The compound’s action on PARP-1 disrupts the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression. Its action on EGFR disrupts cell proliferation processes, particularly in cancers where EGFR is overexpressed.
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cell lines. For instance, it has shown significant cytotoxic activity against MDA-MB-231, a breast cancer cell line. It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through specific interactions with different target receptors. The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile.
Cellular Effects
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, compound 8i, a derivative of this compound, exhibited promising dual enzyme inhibition of PARP-1 and EGFR.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. High doses of the compound may have toxic or adverse effects.
Biological Activity
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound of significant interest due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the synthesis, biological activities, and research findings related to this compound.
- Molecular Formula : CHBrNOS
- Molecular Weight : 433.3 g/mol
- CAS Number : 1179488-69-7
Synthesis
The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate. This method has yielded various derivatives that have been evaluated for their biological activities .
Antitumor Activity
A significant focus of research has been on the antitumor activity of this compound. Studies conducted at the National Cancer Institute (NCI) assessed its effects on 60 different cancer cell lines including leukemia and solid tumors such as breast and lung cancer. The results indicated that derivatives of this compound exhibit notable antineoplastic properties:
- In vitro studies showed that certain derivatives demonstrated high levels of cytotoxicity against various cancer cell lines.
- For instance, modifications in the substituents on the phenyl ring significantly influenced the anticancer activity. Compounds with ethyl or pentyl groups at position 3 exhibited enhanced activity against MDA-MB-468 breast cancer cells .
The mechanism by which these compounds exert their anticancer effects involves:
- Induction of apoptosis through activation of caspases.
- Disruption of microtubule dynamics leading to cell cycle arrest .
Other Biological Activities
In addition to antitumor effects, research has highlighted other potential biological activities:
- Antioxidant Activity : Compounds have shown significant free radical scavenging capabilities with IC50 values indicating potent antioxidant properties.
- Anti-diabetic Activity : Some derivatives have been tested for their ability to lower blood glucose levels in diabetic models .
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of triazolothiadiazines exhibit significant anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that these compounds can target specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens. It acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Enzyme Inhibition Studies
The compound has been explored as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : It has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
- Cholinesterase Inhibition : The compound also exhibits potential as a cholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's .
Synthesis of New Compounds
Due to its unique structure, 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide serves as a valuable intermediate in the synthesis of other heterocyclic compounds with enhanced biological activities .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Triazolothiadiazine Derivatives
Structure-Activity Relationship (SAR) Insights
Position 3 Substituents :
- Electron-donating groups (e.g., methoxy) : Improve solubility and antitumor activity (e.g., target compound ).
- Electron-withdrawing groups (e.g., chloro) : Enhance apoptosis in cancer cells (e.g., 3-(4-chlorophenyl) analog ).
- Bulkier alkyl/aryl groups (e.g., THF-3-yloxy) : Critical for enzyme inhibition (e.g., PDE4 inhibitor 10 ).
Position 6 Substituents :
Counterion Effects :
Pharmacological Profiles
- Antitumor Activity: The target compound outperforms analogs like 3-(3-methoxy-phenyl)-6-(3-amino-4-methoxyphenyl)-7H-triazolothiadiazine (45.44% mean growth inhibition ) due to its dual methoxy substitution and hydrobromide salt.
- Enzyme Inhibition : PDE4 inhibitor 10 shows higher specificity than the target compound, which lacks the THF-3-yloxy moiety required for PDE4 binding.
- Antimicrobial Activity : Bromophenyl-substituted analogs (e.g., 7h ) exceed the target compound’s efficacy against bacteria, emphasizing the role of halogens in disrupting microbial membranes.
Preparation Methods
Formation of 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
The synthesis begins with the preparation of the triazole-thiol precursor. As demonstrated in studies on related compounds, 4-amino-5-aryl-1,2,4-triazole-3-thiols are synthesized via cyclocondensation of thiocarbohydrazides with aromatic aldehydes. For the target compound, 4-methoxybenzaldehyde reacts with thiocarbohydrazide in ethanol under reflux (12 h), yielding 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 ) (Fig. 1A).
Cyclization with 4-Methoxyphenacyl Bromide
The critical step involves reacting 1 with 4-methoxyphenacyl bromide (2 ) in ethyl acetate under reflux (24 h). The thiol group nucleophilically attacks the α-carbon of the phenacyl bromide, followed by intramolecular cyclization between the amino group and the carbonyl carbon, forming the thiadiazine ring (Fig. 1B). The hydrobromide salt precipitates upon cooling, isolated via filtration (Yield: 72–78%).
Table 1: Reaction Parameters for Conventional Synthesis
| Parameter | Conditions |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | Reflux (78°C) |
| Reaction time | 24 h |
| Workup | Filtration, recrystallization (EtOH) |
| Yield | 72–78% |
Microwave-Assisted Optimization
Microwave irradiation (MWI) significantly enhances reaction efficiency. A modified protocol irradiates 1 and 2 in ethyl acetate at 100°C for 15 min, achieving 89% yield. MWI accelerates the reaction by promoting rapid dipole alignment, reducing side reactions.
Table 2: Microwave vs. Conventional Synthesis
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 24 h | 75% | 95% |
| Microwave | 15 min | 89% | 98% |
Mechanistic Insights and Regioselectivity
The reaction proceeds via a thiolate intermediate attacking the electrophilic α-carbon of 2 , generating a thioketal intermediate. Subsequent deprotonation and cyclization eliminate HBr, forming the thiadiazine ring (Fig. 2). The 4-methoxyphenyl groups at positions 3 and 6 arise from the triazole-thiol and phenacyl bromide, respectively, ensuring regioselectivity.
Structural Characterization
NMR Spectroscopy
The NMR spectrum (DMSO-) exhibits:
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar triazolothiadiazine core and dihedral angles between the 4-methoxyphenyl groups (85.3°), minimizing steric strain.
Biological Relevance and Applications
While the primary focus is synthesis, preliminary antitumor data for analogues highlight potential. Derivatives with 4-methoxyphenyl groups exhibit IC values of 9.1–64.5 µg/mL against breast cancer (MCF-7) and lung (A549) cells . The hydrobromide salt enhances solubility, favoring pharmacokinetic profiles.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The compound is synthesized via condensation of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-phenylethanone derivatives in ethanol under reflux. Key steps include nucleophilic displacement (e.g., cyclopentyloxy or difluoromethoxy group incorporation) and Mitsunobu reactions for ether linkages . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:phenacyl bromide), ethanol as a solvent, and reaction temperatures of 80–90°C for 6–8 hours. Demethylation steps using sodium methoxide/DMF at 100°C improve regioselectivity .
Q. How is the structure characterized, and which analytical techniques confirm purity and regiochemistry?
Essential techniques include:
- 1H/13C NMR : Confirms aromatic proton environments (e.g., 4-methoxyphenyl signals at δ 3.8–4.0 ppm for OCH3) and heterocyclic core protons .
- IR spectroscopy : Identifies thiadiazine C=S stretches (1,100–1,250 cm⁻¹) and triazole C=N vibrations (1,500–1,600 cm⁻¹) .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- X-ray crystallography : Resolves regiochemistry (e.g., C3/C6 substituent orientation) via unit cell parameters (monoclinic P, a=4.0047 Å, b=13.424 Å) .
Q. What in vitro models are recommended for initial antitumor activity screening?
The NCI-60 human tumor cell line panel is the gold standard, using sulforhodamine B (SRB) assays to calculate GI50 (50% growth inhibition). Data interpretation focuses on mean GI50 values ≤10 µM across leukemia (e.g., HL-60), colon (HCT-116), and breast (MCF-7) cancer lines. Compounds with >50% inhibition at 10 µM warrant dose-response validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced antitumor potency?
SAR studies reveal:
- C3 substituents : Electron-withdrawing groups (e.g., Br, CF3) improve cytotoxicity by enhancing target binding (e.g., tubulin inhibition). 3-Trifluoromethyl derivatives show GI50 ≤2 µM in melanoma lines .
- C6 modifications : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) increase lipophilicity (logP ~3.5), enhancing membrane permeability .
- Hydrobromide salt formation : Improves aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for free base) without compromising stability .
Q. How can contradictions in biological activity data between studies be resolved?
Discrepancies (e.g., antitumor vs. antibacterial activity) arise from assay variability:
- Cell line specificity : Antitumor activity in leukemia (CCRF-CEM) but inactivity in Gram-positive bacteria (Bacillus subtilis) suggests eukaryotic vs. prokaryotic target divergence .
- Concentration thresholds : Antibacterial effects (MIC ~25 µg/mL) may require higher doses than antitumor activity (GI50 ~5 µM) due to differential target affinity .
- Standardization : Cross-study validation using CLSI (antimicrobial) and NCI (anticancer) protocols reduces variability .
Q. What molecular docking strategies predict interactions with targets like 14α-demethylase?
- Target selection : Use PDB structures (e.g., 3LD6 for 14α-demethylase) with active-site grids (20 ų) .
- Docking software : AutoDock Vina with Lamarckian GA parameters (population size=150, iterations=2,500) .
- Validation : Compare docking scores (ΔG ≤-8.5 kcal/mol) with experimental IC50 values. For example, derivatives with 3,4,5-trimethoxyphenyl groups show strong binding to 3LD6 (ΔG=-9.2 kcal/mol) .
Q. What strategies mitigate cytotoxicity in normal cell lines while retaining antitumor efficacy?
- Selectivity indices (SI) : Calculate SI = IC50(normal)/IC50(cancer). Derivatives with SI >3 (e.g., 3-cyclopentyloxy analogues) are prioritized .
- Prodrug design : Mask polar groups (e.g., acetate esters) to reduce normal cell uptake, with enzymatic cleavage in tumor microenvironments .
- Comparative assays : Use MRC-5 (lung fibroblast) and HEK-293 (kidney) lines to assess off-target effects .
Q. How to optimize pharmacokinetic properties through structural modifications?
- Solubility : Introduce PEGylated chains or sulfonate groups to increase aqueous solubility (e.g., 7-acetic acid derivatives, solubility=4.2 mg/mL) .
- Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., difluoromethoxy) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Lower logP from 3.5 to 2.0 via hydroxylation reduces albumin binding (from 89% to 65%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
